molecular formula C15H23NO3 B7074559 N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide

Cat. No.: B7074559
M. Wt: 265.35 g/mol
InChI Key: AUDNGKDFRCOQBU-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide is a synthetic organic compound Its structure includes a cyclobutyl ring substituted with a dimethyl group and a propan-2-yloxy group, as well as a furan ring attached to an acetamide group

Properties

IUPAC Name

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10(2)19-13-8-12(15(13,3)4)16-14(17)7-11-5-6-18-9-11/h5-6,9-10,12-13H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDNGKDFRCOQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1(C)C)NC(=O)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide can be achieved through a multi-step process:

    Formation of the cyclobutyl ring: Starting from a suitable cyclobutane precursor, the dimethyl and propan-2-yloxy groups can be introduced through alkylation reactions.

    Attachment of the furan ring: The furan ring can be synthesized separately and then attached to the cyclobutyl ring through a coupling reaction.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The cyclobutyl ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furanones, while reduction of the acetamide group could yield primary amines.

Scientific Research Applications

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-2-yl)acetamide: Similar structure with a different position of the furan ring.

    N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(thiophen-3-yl)acetamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide may have unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and interactions with biological targets.

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